molecular formula C22H16F3N3O2S B304006 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Numéro de catalogue B304006
Poids moléculaire: 443.4 g/mol
Clé InChI: RRDLEDIPKQXAJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition has been shown to be an effective treatment for various B-cell malignancies.

Mécanisme D'action

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide selectively binds to BTK and inhibits its activity, thereby blocking the BCR signaling pathway and preventing the proliferation and survival of B-cells. This mechanism of action is similar to that of other BTK inhibitors, such as ibrutinib and acalabrutinib.
Biochemical and Physiological Effects:
In preclinical studies, 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell lines and primary patient samples. 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has also been shown to have a favorable pharmacokinetic profile and to accumulate in lymphoid tissues, which is important for its efficacy in the treatment of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several advantages over other BTK inhibitors, including its selectivity for BTK and its favorable pharmacokinetic profile. However, 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide also has some limitations, including its potential for off-target effects and its limited clinical data compared to other BTK inhibitors.

Orientations Futures

There are several future directions for the development of 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide and other BTK inhibitors. These include the evaluation of 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in combination with other agents, the identification of biomarkers for patient selection, and the development of next-generation BTK inhibitors with improved selectivity and efficacy. Additionally, the potential use of BTK inhibitors in other diseases, such as autoimmune disorders and viral infections, is an area of active research.

Méthodes De Synthèse

The synthesis of 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves several steps, including the preparation of the thieno[2,3-b]pyridine intermediate, the introduction of the trifluoromethyl group, and the coupling of the phenyl and amino groups. The final product is obtained through purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. Several clinical trials are ongoing to evaluate the safety and efficacy of 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in patients with various types of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

Propriétés

Nom du produit

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Formule moléculaire

C22H16F3N3O2S

Poids moléculaire

443.4 g/mol

Nom IUPAC

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H16F3N3O2S/c1-30-14-9-7-12(8-10-14)16-11-15(22(23,24)25)17-18(26)19(31-21(17)28-16)20(29)27-13-5-3-2-4-6-13/h2-11H,26H2,1H3,(H,27,29)

Clé InChI

RRDLEDIPKQXAJW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=CC=C4)N

SMILES canonique

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=CC=C4)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.